Methimazole thio-b-D-glucuronide
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Overview
Description
Methimazole thio-b-D-glucuronide is a derivative of methimazole, a well-known antithyroid medication used primarily in the treatment of hyperthyroidism and Graves’ disease. This compound is characterized by its water solubility and non-toxic nature, making it a valuable substance in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methimazole thio-b-D-glucuronide can be synthesized from methimazole through several methods, including click chemistry, fluorination, or glycosylation . The specific reaction conditions for these methods vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Methimazole thio-b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methimazole thio-b-D-glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and metabolic pathways. In medicine, it is utilized for developing new therapeutic agents and understanding disease mechanisms. Additionally, the compound has industrial applications, including its use in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of methimazole thio-b-D-glucuronide involves its interaction with specific molecular targets and pathways. Methimazole, the parent compound, inhibits the synthesis of thyroid hormones by blocking the action of thyroid peroxidase, an enzyme involved in the iodination of tyrosine residues in thyroglobulin . This inhibition reduces the production of thyroid hormones, leading to the amelioration of hyperthyroidism symptoms . The glucuronide derivative retains these properties while also exhibiting enhanced solubility and reduced toxicity .
Comparison with Similar Compounds
Methimazole thio-b-D-glucuronide can be compared with other similar compounds, such as propylthiouracil and carbimazole. While all these compounds are used as antithyroid agents, this compound stands out due to its water solubility and non-toxic nature . Propylthiouracil, for example, is known for its hepatotoxicity, whereas carbimazole is a prodrug that is converted to methimazole in the body . These differences highlight the unique advantages of this compound in various applications.
List of Similar Compounds:- Propylthiouracil
- Carbimazole
- Methimazole
Properties
Molecular Formula |
C10H14N2O6S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17) |
InChI Key |
KENJCTIXBHPRDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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